molecular formula C15H17N3O3 B6492169 N-ethyl-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898435-68-2

N-ethyl-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B6492169
CAS No.: 898435-68-2
M. Wt: 287.31 g/mol
InChI Key: ILGCFQGDTRVJEB-UHFFFAOYSA-N
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Description

N-ethyl-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex bicyclic amide derivative featuring a fused azatricyclo[6.3.1.0^{4,12}]dodecatriene core. The structure includes an 11-oxo group and ethanediamide substituents (N-ethyl and N'-azatricyclo moieties).

Properties

IUPAC Name

N-ethyl-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-2-16-14(20)15(21)17-11-7-9-3-4-12(19)18-6-5-10(8-11)13(9)18/h7-8H,2-6H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGCFQGDTRVJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. NDTDI (C₁₉H₂₇N₃O)

  • Structure: 3-({2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),3,8(12),9-tetraen-6-yl}(methyl)amino)-N,N-diethylpropanamide .
  • Key Differences: Substituents: NDTDI contains a diethylpropanamide group and a methylamino linker, whereas the target compound features ethanediamide (two amide groups) and an ethyl substituent. Ring System: Both share the azatricyclo core but differ in oxidation states (NDTDI lacks the 11-oxo group).

b. N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[...]ethanediamide

  • Structure : Includes a benzothiophene moiety and a hydroxypropyl group .
  • Hydroxy Group: The hydroxypropyl arm may confer hydrogen-bonding capabilities, contrasting with the ethyl group in the target compound.
  • Implications : The benzothiophene group could enhance binding to hydrophobic pockets in biological targets, while the hydroxypropyl group might improve solubility.
Functional Group Analysis
  • The ethanediamide in the target compound may allow for dual coordination sites, unlike NDTDI’s single amide .
  • Oxo Group: The 11-oxo group in the target compound could participate in keto-enol tautomerism, influencing reactivity and metal chelation, a feature absent in NDTDI.

Research Findings and Gaps

  • Biological Activity: No direct data exist for the target compound.
  • Stability : The benzothiophene analog’s bulkier substituents may reduce metabolic degradation compared to the target compound’s simpler ethyl group .

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